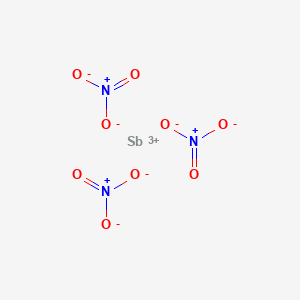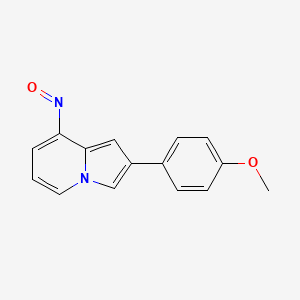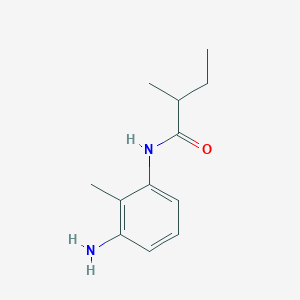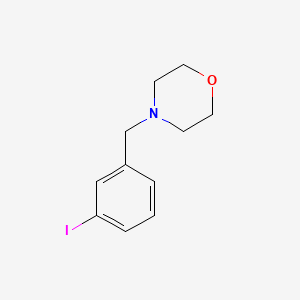
Antimony(3+) trinitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antimony(3+) trinitrate, also known as antimony nitrate, is a chemical compound with the formula Sb(NO₃)₃. It is a crystalline solid that is highly soluble in water and is known for its oxidizing properties. This compound is used in various applications, including as a reagent in chemical synthesis and in the production of other antimony compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antimony(3+) trinitrate can be synthesized by reacting antimony(III) oxide (Sb₂O₃) with concentrated nitric acid (HNO₃) at elevated temperatures. The reaction typically occurs at around 110°C, resulting in the formation of this compound and water as by-products.
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of antimony(III) oxide with nitric acid. The process requires careful handling of the reactants and control of reaction conditions to ensure the purity and yield of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent. For example, it can oxidize organic compounds, leading to the formation of various oxidation products.
Reduction: In the presence of reducing agents, this compound can be reduced to antimony(III) oxide or elemental antimony.
Substitution: This compound can participate in substitution reactions, where the nitrate groups are replaced by other ligands or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing conditions involve the use of this compound in acidic media.
Reduction: Reducing agents such as hydrogen gas or metals like aluminum and iron can be used under controlled conditions.
Substitution: Various ligands or nucleophiles can be introduced to replace the nitrate groups under specific reaction conditions
Major Products Formed:
Oxidation: Oxidized organic compounds and antimony oxides.
Reduction: Antimony(III) oxide and elemental antimony.
Substitution: Compounds with substituted ligands or functional groups.
Wissenschaftliche Forschungsanwendungen
Antimony(3+) trinitrate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other antimony compounds and in various oxidation reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of flame retardants, catalysts, and other industrial materials.
Wirkmechanismus
The mechanism of action of antimony(3+) trinitrate involves its ability to act as an oxidizing agent. It can interact with various substrates, leading to the transfer of oxygen atoms and the formation of oxidized products. In biological systems, antimony compounds can interact with cellular components, leading to oxidative stress and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Antimony(III) oxide (Sb₂O₃): A common antimony compound used in various applications, including as a flame retardant and in the production of other antimony compounds.
Antimony trisulfide (Sb₂S₃):
Antimony trichloride (SbCl₃): Used in the synthesis of other antimony compounds and as a catalyst in organic reactions
Uniqueness: Antimony(3+) trinitrate is unique due to its strong oxidizing properties and its solubility in water, making it suitable for various chemical reactions and industrial applications. Its ability to participate in oxidation, reduction, and substitution reactions sets it apart from other antimony compounds .
Eigenschaften
IUPAC Name |
antimony(3+);trinitrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3NO3.Sb/c3*2-1(3)4;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLDUDBQNVFTCA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sb+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N3O9Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40595187 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20328-96-5 |
Source


|
| Record name | Antimony(3+) trinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40595187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[2-Hydroxy-2-(4-nitrophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1611801.png)

![4-[Cyclohexyl(methyl)amino]butan-1-ol](/img/structure/B1611804.png)











